5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide
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Overview
Description
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and a cyclopropylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Amidation: The formation of the benzamide core by reacting the brominated and fluorinated benzene derivative with cyclopropylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl or alkyne-linked products.
Scientific Research Applications
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-4-methylbenzamide: Lacks the cyclopropylmethyl group, which may affect its binding affinity and biological activity.
N-(Cyclopropylmethyl)-2-fluoro-4-methylbenzamide: Lacks the bromine atom, which may influence its reactivity and chemical properties.
5-Bromo-N-(cyclopropylmethyl)-4-methylbenzamide: Lacks the fluorine atom, potentially altering its electronic properties and interactions.
Uniqueness
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide is unique due to the combination of bromine, fluorine, and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-7-4-11(14)9(5-10(7)13)12(16)15-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVIDFOCPDRRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)NCC2CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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